

# Danicopan FACIT-Fatigue Score & Key Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

[Get Quote](#)

| Metric                                               | Baseline Value                    | Week 12 Value                                                                              | Week 24 Value               | Week 72 Value               | Notes                                                                   |
|------------------------------------------------------|-----------------------------------|--------------------------------------------------------------------------------------------|-----------------------------|-----------------------------|-------------------------------------------------------------------------|
| <b>FACIT-Fatigue Score</b><br>(Danicopan arm)        | 34.0 [1]                          | 42.1 [1]                                                                                   | 40.9 [1]                    | 40.3 [1]                    | Higher scores indicate less fatigue. General population norm: 43.6 [1]. |
| <b>FACIT-Fatigue Score</b><br>(Placebo-switched arm) | 31.7 [1]                          | 35.4 [1]                                                                                   | 37.7 [1]                    | 36.7 [1]                    | Patients switched from placebo to danicopan at Week 12 [1].             |
| <b>Hemoglobin (Hb)</b> (g/dL)                        | ≤9.5<br>(inclusion criterion) [2] | Least Squares Mean (LSM) change from baseline: +2.94 g/dL (vs. +0.50 g/dL for placebo) [3] | Improvements maintained [2] | Improvements maintained [2] | Primary endpoint met (p<0.0001) [3].                                    |

| Metric                | Baseline Value       | Week 12 Value                               | Week 24 Value | Week 72 Value | Notes                         |
|-----------------------|----------------------|---------------------------------------------|---------------|---------------|-------------------------------|
| Transfusion Avoidance | Not Applicable (N/A) | Significantly more patients vs. placebo [3] | N/A           | N/A           | A key secondary endpoint [3]. |

## Experimental Protocol & Trial Design

The data in the table above comes from the **ALPHA trial (NCT04469465)**, a pivotal global Phase III study [2] [4].

- **Objective:** To evaluate the efficacy and safety of **danicopan** as an add-on to C5 inhibitor therapy (eculizumab or ravulizumab) in patients with PNH who experience clinically significant extravascular haemolysis (cs-EVH) [3] [2].
- **Study Design:**
  - **Phase:** Phase III, randomized, double-blind, placebo-controlled, superiority study [2].
  - **Treatment Period 1 (TP1 - 12 weeks):** Patients were randomized (2:1) to receive either **danicopan** or a **placebo**, in addition to their ongoing C5 inhibitor therapy [2] [4].
  - **Treatment Period 2 (TP2 - 12 weeks):** All patients received **danicopan** plus C5 inhibitor [2] [4].
  - **Long-Term Extension (LTE - up to 2 years):** Patients could continue receiving **danicopan** to assess long-term outcomes [2] [4].
- **Patient Population:** Adults with PNH and cs-EVH, defined as hemoglobin (Hb)  $\leq 9.5$  g/dL and absolute reticulocyte count (ARC)  $\geq 120 \times 10^9/L$ , who had been receiving stable C5 inhibitor treatment for at least 6 months [2].
- **Key Endpoints:**
  - **Primary:** Change in hemoglobin level from baseline to Week 12 [3] [2].
  - **Key Secondary:** Included change in FACIT-Fatigue score from baseline, proportion of patients with a  $\geq 2$  g/dL increase in Hb, and transfusion avoidance [3].

## Mechanism of Action & Pathway

**Danicopan's** effect on fatigue is tied to its targeted mechanism for addressing residual anemia in PNH. The diagram below illustrates how it complements standard C5 inhibitor therapy.



[Click to download full resolution via product page](#)

The diagram shows that while C5 inhibitors control the life-threatening **intravascular hemolysis (IVH)**, they are ineffective against **extravascular hemolysis (EVH)** [3] [5]. EVH occurs because C3 proteins opsonize red blood cells, leading to their removal by the spleen and liver, which results in persistent anemia and fatigue [3] [2] [5]. **Danicopan**, as an oral factor D inhibitor, targets the alternative pathway amplification loop, reducing C3 opsonization and thus addressing the root cause of EVH and the associated fatigue [5].

## Comparative Analysis with Alternative Treatments

An indirect treatment comparison (ITC) presented at ISPOR Europe 2025 provides initial insights into how **danicopan** compares with iptacopan, another oral complement inhibitor.

| Treatment | Therapy Type                             | Reported Change in Hb vs. Danicopan + C5i                   | Reported Change in FACIT-F vs. Danicopan + C5i                 |
|-----------|------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------|
| Iptacopan | Factor B inhibitor;<br>Monotherapy [6]   | Mean Difference (MD): +1.41 g/dL (95% CI: 0.28 to 2.55) [6] | Mean Difference (MD): +8.27 points (95% CI: 0.84 to 15.71) [6] |
| Danicopan | Factor D inhibitor;<br>Add-on to C5i [6] | Reference                                                   | Reference                                                      |

- **Interpretation:** The ITC suggests that iptacopan monotherapy may lead to greater improvements in hemoglobin and fatigue scores compared to **danicopan** added to a C5 inhibitor [6].
- **Important Note:** This is an **indirect comparison** (not a head-to-head clinical trial) and should be interpreted with caution. The analysis was performed using adjusted data from two separate trials (APPLY-PNH for iptacopan and ALPHA for **danicopan**) [6].

## Clinical Significance & Conclusion

For researchers and clinicians, the key takeaways are:

- **Sustained Efficacy:** **Danicopan** add-on therapy provides **significant and sustained improvements in FACIT-Fatigue scores**, hemoglobin levels, and transfusion avoidance for up to 72 weeks in PNH patients with cs-EVH, while maintaining control over IVH [2] [1].
- **Targeted Mechanism:** It offers a targeted, oral approach to managing EVH, which is not addressed by C5 inhibitor monotherapy [3] [5].
- **Safety Profile:** Long-term data showed no new safety signals, with a breakthrough hemolysis rate of 6 events per 100 patient-years [2] [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Adding Danicopan to Eculizumab or Ravulizumab Therapy ... [hematologyadvisor.com]

2. Long-term efficacy and safety of danicopan as add-on therapy to... [pmc.ncbi.nlm.nih.gov]
3. as add-on to Ultomiris or Soliris improved haemoglobin... Danicopan [astrazeneca.com]
4. Long-term efficacy and safety of danicopan as add-on ... [pubmed.ncbi.nlm.nih.gov]
5. Clinical Review - Danicopan (Voydeya) - NCBI - NIH [ncbi.nlm.nih.gov]
6. Comparative Efficacy of Iptacopan Monotherapy vs. ... [ispor.org]

To cite this document: Smolecule. [Danicopan FACIT-Fatigue Score & Key Efficacy Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524982#danicopan-facit-fatigue-scores-improvement>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)